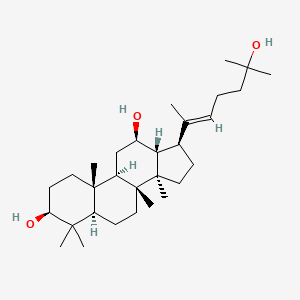

Neopanaxadiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(10-9-14-26(2,3)33)20-11-16-30(8)25(20)21(31)18-23-28(6)15-13-24(32)27(4,5)22(28)12-17-29(23,30)7/h10,20-25,31-33H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1 |

InChI Key |

CZMPRYZUTNMZPT-XFDQNDEISA-N |

Isomeric SMILES |

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Neopanaxadiol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopanaxadiol (NPD), a protopanaxadiol-type ginsenoside, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which NPD exerts its effects on cancer cells. It consolidates quantitative data from various studies, details the experimental protocols used to elucidate these mechanisms, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and among them, ginsenosides from the plant genus Panax have garnered considerable attention. This compound, a major active metabolite of several ginsenosides, has demonstrated potent cytotoxic, anti-proliferative, and anti-metastatic activities across a range of cancer cell lines. Understanding the precise molecular mechanisms underlying these effects is crucial for its potential development as a clinical anti-cancer agent. This guide synthesizes the current knowledge on NPD's mechanism of action, focusing on its impact on apoptosis, cell cycle progression, and key oncogenic signaling pathways.

Cytotoxicity and Anti-Proliferative Effects

This compound and its derivatives, such as 20(S)-Protopanaxadiol (PPD), exhibit dose-dependent cytotoxic and anti-proliferative effects on a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies.

Data Presentation: IC50 Values of this compound and its Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| 20(S)-Protopanaxadiol | MCF-7 | Breast Cancer | 33.3 | 24 | [1][2] |

| Panaxadiol | HCT-116 | Colorectal Cancer | 12.1 (for IRN), 4.4 (for IRN + 10µM PD) | 48 | [3] |

| 20(S)-Protopanaxadiol | HEC-1A | Endometrial Cancer | 3.5 | Not Specified | [4] |

| Panaxadiol | PANC-1 | Pancreatic Cancer | Varies (dose-dependent) | 24, 48, 72 | [5][6] |

| Panaxadiol | Patu8988 | Pancreatic Cancer | Varies (dose-dependent) | 24, 48, 72 | [5][6] |

Induction of Apoptosis

A primary mechanism by which NPD exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules. NPD has been shown to modulate key players in the apoptotic cascade, primarily through the intrinsic (mitochondrial) pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. NPD treatment leads to a disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins. NPD upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the balance in favor of apoptosis.[1][7] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][7]

Data Presentation: Quantitative Effects of this compound on Apoptosis

| Compound | Cancer Cell Line | Treatment | Apoptotic Cells (%) | Key Molecular Changes | Citation |

| 20(S)-PPD | MCF-7 | 0 µM (Control) | 8.92 | - | [1] |

| 15 µM | 17.8 | Upregulation of Bax, Downregulation of Bcl-2, Activation of Caspase-9 and -3 | [1] | ||

| 30 µM | 24.5 | [1] | |||

| 60 µM | 30.5 | [1] | |||

| Panaxadiol | HCT-116 | 10 µM | 14.8 | Increased Caspase-3 and -9 activity | [3] |

| Panaxadiol | PANC-1 | Dose-dependent | Significantly increased | Increased Bax/Bcl-2 ratio, Cleaved caspase-3 | [8] |

| Panaxadiol | Patu8988 | Dose-dependent | Significantly increased | Increased Bax/Bcl-2 ratio, Cleaved caspase-3 | [8] |

Mandatory Visualization: Intrinsic Apoptosis Pathway

Caption: this compound induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, NPD can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from progressing through the division cycle, thereby inhibiting tumor growth.

G1 and S Phase Arrest

Studies have shown that NPD and its derivatives can induce cell cycle arrest at the G1/S or S phase transition.[3][9] For instance, in HCT-116 colorectal cancer cells, Panaxadiol was observed to cause an accumulation of cells in the G1 phase.[3][10] When used in combination with 5-fluorouracil (5-FU), which induces S-phase arrest, a synergistic effect on cell cycle inhibition was observed.[9][10] This arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

Data Presentation: Effect of this compound on Cell Cycle Distribution

| Compound | Cancer Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| Panaxadiol | HCT-116 | Control | 44.0 | 26.0 | 30.0 | [3] |

| 10 µM PD | 58.9 | 18.7 | 22.4 | [3] | ||

| Protopanaxadiol | HCT-116 | Control | Not specified | Not specified | Not specified | [9] |

| 20 µM PPD | Increased | Not specified | Not specified | [9] | ||

| 30 µM 5-FU | 19.3 | 70.4 | 5.7 | [9] | ||

| 20 µM PPD + 30 µM 5-FU | 29.7 | Reduced | Reduced | [9] |

Modulation of Signaling Pathways

NPD's anti-cancer effects are mediated through its interaction with and modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

EGFR/MAPK Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and migration. In some cancer cells, this pathway is constitutively active, driving tumor growth. Evidence suggests that NPD can inhibit the EGFR/MAPK (Mitogen-Activated Protein Kinase) cascade. By potentially binding to EGFR, NPD can disrupt downstream signaling, affecting the activation of key molecules like Ras, Raf, MEK, and ERK. This inhibition ultimately contributes to the observed cell cycle arrest and reduced proliferation.

Mandatory Visualization: EGFR/MAPK Signaling Pathway Inhibition

Caption: this compound inhibits the EGFR/MAPK signaling cascade.

JAK2/STAT3 Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling axis involved in cancer cell proliferation, survival, and metastasis. Constitutive activation of this pathway is common in many cancers. Panaxadiol has been shown to downregulate the phosphorylation of both JAK2 and STAT3, without affecting their total protein levels.[5] This inhibition of STAT3 activation is a key mechanism underlying NPD's pro-apoptotic and anti-proliferative effects in cancer cells such as pancreatic cancer.[5][6][11]

Mandatory Visualization: JAK2/STAT3 Signaling Pathway Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Anti-Metastatic Effects

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Panaxadiol has demonstrated the ability to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[12] Studies using wound healing and transwell assays have shown that panaxadiol can suppress the migratory capacity of pancreatic cancer cells in a dose-dependent manner.[12] The underlying mechanisms are likely linked to the inhibition of signaling pathways that regulate cell motility and invasion, such as the JAK2/STAT3 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 15, 30, 60 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 620-630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Use appropriate software to generate dot plots and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Protein Expression

Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following this compound treatment.

Principle: Western blotting is a technique used to separate and identify proteins. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through a multi-faceted mechanism of action. It effectively induces apoptosis via the intrinsic mitochondrial pathway, arrests the cell cycle, and inhibits key oncogenic signaling pathways, including the EGFR/MAPK and JAK2/STAT3 cascades. Furthermore, its ability to suppress cancer cell migration and invasion highlights its potential to combat metastasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer therapies. Continued investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical benefits.

References

- 1. 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Caspase-mediated pro-apoptotic interaction of panaxadiol and irinotecan in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer | Aging [aging-us.com]

- 6. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - Figure f3 | Aging [aging-us.com]

- 9. Protopanaxadiol, an Active Ginseng Metabolite, Significantly Enhances the Effects of Fluorouracil on Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Panaxadiol, a purified ginseng component, enhances the anti-cancer effects of 5-fluorouracil in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - Figure f5 | Aging [aging-us.com]

- 12. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - Figure f4 | Aging [aging-us.com]

- 13. researchgate.net [researchgate.net]

a new saponin, malonylginsenoside Ra3, was isolated from the fresh root of Panax ginseng, along with four known ginsenosides. The new compound was identified as (20S)-protopanaxadiol-3-O-(6-O-malonyl-β-D-glucopyranosyl(1→2)-β-D-glucopyranoside-20-O-β-D-xylopyranosyl(1→3)-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside on the basis of extensive 1D and 2D NMR as well as HRESI-MS spectroscopic data analysis.

Technical Whitepaper: Isolation and Structural Elucidation of Malonylginsenoside Ra3, a Novel Saponin from Panax ginseng

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed account of the isolation and characterization of a new saponin, malonylginsenoside Ra3, from the fresh root of Panax ginseng. The structural identification was accomplished through comprehensive spectroscopic analysis.

Introduction

Panax ginseng C.A. Meyer is a perennial plant whose roots are renowned in traditional medicine for a wide range of pharmacological properties. The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins known as ginsenosides. Within this class, malonylated ginsenosides represent a significant, yet thermally labile, subgroup found predominantly in fresh and air-dried ginseng. These acidic saponins are characterized by a malonyl group attached to a sugar moiety of their neutral ginsenoside counterparts.

During ongoing research into bioactive compounds from Panax ginseng, a novel saponin, designated malonylginsenoside Ra3, was isolated.[1] This whitepaper details the experimental protocols for its extraction and purification and the spectroscopic data supporting its structural elucidation as (20S)-protopanaxadiol-3-O-(6-O-malonyl-β-D-glucopyranosyl(1→2)-β-D-glucopyranoside-20-O-β-D-xylopyranosyl(1→3)-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside.[1][2] The isolation also yielded four known compounds: malonylginsenoside-Rb₁, malonylginsenoside-Rb₂, malonylginsenoside-Rc, and malonylginsenoside-Rd.[1]

Experimental Protocols

Extraction and Isolation

The general workflow for the isolation and purification of malonylginsenoside Ra3 is depicted below.

The detailed protocol is as follows:

-

Plant Material: Fresh roots (10 kg) of Panax ginseng were used as the starting material.[1]

-

Extraction: The roots were extracted five times with a methanol-water (MeOH-H₂O, 4:1 v/v) solution. The combined extracts were then concentrated under reduced pressure at 40 °C to yield a residue of approximately 2 kg.[1]

-

Initial Fractionation: The resulting residue was suspended in water and subjected to column chromatography on a D-101 macroporous resin. Elution with a gradient of MeOH-H₂O yielded a total-ginsenoside fraction of about 300 g.[1]

-

Silica Gel Chromatography: This total-ginsenoside fraction was further fractionated on a silica gel column using an eluent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O, 6:4:1 v/v/v), which produced three main fractions (F₁-F₃).[1]

-

Purification: The target compounds were purified from these fractions using preparative High-Performance Liquid Chromatography (HPLC).[1] This final step yielded five compounds, including the new malonylginsenoside Ra3.

Spectroscopic Analysis

For structural elucidation, the isolated compounds were subjected to extensive spectroscopic analysis:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was performed to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to determine the complete chemical structure, including the sequence and linkage of sugar moieties. Spectra were recorded on a Bruker AV600 spectrometer.[3] Due to solubility issues, the NMR solvent used was a mixture of pyridine-d₅ and D₂O (0.5 mL + 0.1 mL).[1]

Data Presentation

Physicochemical and Mass Spectrometry Data

Malonylginsenoside Ra3 was obtained as a white amorphous powder. Its molecular formula was established as C₆₂H₁₀₂O₃₀ based on HRESI-MS analysis.[1]

| Compound | Molecular Formula | [M+Na]⁺ (Observed) | [M+Na]⁺ (Calculated) |

| Malonylginsenoside Ra3 | C₆₂H₁₀₂O₃₀ | 1349.6348 | 1349.6353 |

Table 1: HRESI-MS Data for Malonylginsenoside Ra3.[1]

NMR Spectroscopic Data

The structure of malonylginsenoside Ra3 was elucidated by detailed analysis of its ¹H and ¹³C NMR spectra, with assignments confirmed by 2D NMR techniques. The data were compared with those of known malonylated ginsenosides.[1][4][5] The tables below summarize the key ¹³C NMR chemical shifts for the aglycone and sugar moieties of malonylginsenoside Ra3.

| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |

| 1 | 39.1 | 16 | 26.7 |

| 2 | 26.8 | 17 | 51.6 |

| 3 | 88.7 | 18 | 16.3 |

| 4 | 39.6 | 19 | 16.1 |

| 5 | 56.4 | 20 | 83.2 |

| 6 | 18.3 | 21 | 22.5 |

| 7 | 35.1 | 22 | 35.9 |

| 8 | 40.0 | 23 | 22.8 |

| 9 | 50.3 | 24 | 126.1 |

| 10 | 37.1 | 25 | 130.9 |

| 11 | 30.8 | 26 | 25.8 |

| 12 | 70.4 | 27 | 17.6 |

| 13 | 49.3 | 28 | 28.2 |

| 14 | 51.4 | 29 | 16.5 |

| 15 | 31.5 | 30 | 17.3 |

Table 2: ¹³C NMR (150 MHz, Pyridine-d₅) Data for the Aglycone Moiety of Malonylginsenoside Ra3.

| Sugar Moiety | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| 3-O-Glc I | 105.2 | 84.1 | 78.0 | 71.8 | 78.1 | 63.0 |

| Glc II | 105.7 | 75.3 | 78.4 | 71.6 | 76.8 | 64.5 |

| Malonyl | - | CO: 171.6 | CH₂: 42.1 | COOH: 173.5 | - | - |

| 20-O-Glc III | 98.4 | 74.5 | 77.2 | 71.1 | 77.5 | 69.8 |

| Glc IV | 105.1 | 75.1 | 86.6 | 69.9 | 78.2 | 62.8 |

| Xyl | 106.6 | 75.0 | 78.0 | 70.9 | 67.2 | - |

Table 3: ¹³C NMR (150 MHz, Pyridine-d₅) Data for the Sugar and Malonyl Moieties of Malonylginsenoside Ra3.

Structure Elucidation and Visualization

The combined spectroscopic data confirmed the structure of the new compound as (20S)-protopanaxadiol-3-O-(6-O-malonyl-β-D-glucopyranosyl(1→2)-β-D-glucopyranoside-20-O-β-D-xylopyranosyl(1→3)-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside.[1] The aglycone is a (20S)-protopanaxadiol, a dammarane-type tetracyclic triterpene.[2]

The key structural features are:

-

A disaccharide chain attached at the C-3 position of the aglycone, consisting of a glucose linked to another glucose (Glc(1→2)Glc).

-

A malonyl group esterified to the C-6 position of the terminal glucose in the C-3 sugar chain.

-

A trisaccharide chain attached at the C-20 position, consisting of a xylose and a glucose linked to a central glucose (Xyl(1→3)Glc(1→6)Glc).

Conclusion

A new saponin, malonylginsenoside Ra3, was successfully isolated from the fresh roots of Panax ginseng.[1] Its structure was rigorously identified using modern spectroscopic techniques, including HRESI-MS and extensive 1D and 2D NMR experiments.[2] This discovery adds to the growing chemical diversity of ginsenosides and underscores the importance of investigating fresh plant materials to identify labile natural products. The detailed protocols and data presented herein provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development focused on the therapeutic potential of ginsenosides.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng | Semantic Scholar [semanticscholar.org]

- 3. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Neopanaxadiol: A Potential Therapeutic Avenue for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Neopanaxadiol, a sapogenin derived from ginseng, has emerged as a promising candidate, demonstrating significant neuroprotective effects in preclinical models of AD. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways. The evidence presented herein suggests that this compound warrants further investigation as a potential disease-modifying therapy for Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Current therapeutic options for AD are limited and primarily offer symptomatic relief. This compound and its related compounds, such as 20(S)-protopanaxadiol (PPD), have garnered attention for their potential to address the underlying pathology of AD through multiple mechanisms.

Mechanism of Action

This compound appears to exert its neuroprotective effects through two primary pathways: the inhibition of synaptic dysfunction and the promotion of neurogenesis.

Inhibition of Synaptic Dysfunction via the Fyn/GluN2B/CaMKIIα Signaling Pathway

Panaxadiol has been shown to mitigate synaptic damage by targeting the Fyn tyrosine kinase[1]. Fyn kinase is implicated in AD pathology by mediating Aβ-induced synaptotoxicity[1].

-

Fyn Kinase Inhibition: Panaxadiol inhibits the activity of Fyn kinase[1].

-

Reduced GluN2B Phosphorylation: This inhibition leads to a downregulation of the phosphorylation of the NMDA receptor subunit GluN2B[1].

-

Decreased Calcium Influx: The dephosphorylation of GluN2B reduces excessive calcium (Ca2+) influx into neurons, a key factor in excitotoxicity and synaptic damage[1].

-

Synaptic Protection: By modulating this cascade, Panaxadiol protects against synaptic dysfunction, reduces lactate dehydrogenase (LDH) leakage (an indicator of cell damage), and inhibits apoptosis, ultimately promoting cell survival[1].

Enhancement of Hippocampal Neurogenesis via the Wnt/GSK-3β/β-catenin Pathway

A closely related compound, 20(S)-protopanaxadiol (PPD), has been demonstrated to enhance hippocampal neurogenesis, a process crucial for learning and memory that is impaired in AD[2].

-

Activation of Wnt/GSK-3β/β-catenin Pathway: PPD treatment results in the activation of the Wnt/GSK-3β/β-catenin signaling pathway in the hippocampus[2].

-

Promotion of Neural Stem Cell (NSC) Proliferation and Differentiation: This pathway activation promotes the proliferation and differentiation of neural stem cells into new neurons[2][3].

-

Improved Cognitive Function: The resulting increase in hippocampal neurogenesis is associated with significant improvements in cognitive function in AD mouse models[2].

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on Panaxadiol and 20(S)-protopanaxadiol.

Table 1: Effects of Panaxadiol on Cognitive Function in APP/PS1 Mice (Morris Water Maze)

| Group | Escape Latency (Day 5) (s) | Time in Target Quadrant (s) | Platform Crossings |

| Wild-Type (WT) | ~20 ± 5 | ~25 ± 4 | ~4 ± 1 |

| APP/PS1 (Vehicle) | ~45 ± 7 | ~12 ± 3 | ~1 ± 0.5 |

| APP/PS1 + Panaxadiol | ~28 ± 6 | ~20 ± 3 | ~3 ± 1 |

Data are presented as mean ± SD. Data estimated from graphical representations in cited literature.

Table 2: Effects of Panaxadiol on Synaptic Proteins and Signaling Molecules in the Hippocampus of APP/PS1 Mice (Western Blot)

| Protein | WT | APP/PS1 (Vehicle) | APP/PS1 + Panaxadiol |

| p-Fyn/Fyn (ratio) | 1.0 ± 0.1 | ~1.8 ± 0.2 | ~1.2 ± 0.15 |

| p-GluN2B/GluN2B (ratio) | 1.0 ± 0.12 | ~2.0 ± 0.25 | ~1.3 ± 0.2 |

| PSD-95 | 1.0 ± 0.08 | ~0.5 ± 0.1 | ~0.8 ± 0.12 |

| Synaptophysin | 1.0 ± 0.1 | ~0.6 ± 0.09 | ~0.9 ± 0.1 |

Data are presented as relative protein expression (mean ± SD), normalized to the WT group. Data estimated from graphical representations in cited literature.

Table 3: Effects of 20(S)-protopanaxadiol (PPD) on Hippocampal Neurogenesis in APP/PS1 Mice

| Group | BrdU+/NeuN+ cells per mm² in Dentate Gyrus |

| Wild-Type (WT) | ~35 ± 5 |

| APP/PS1 (Vehicle) | ~15 ± 4 |

| APP/PS1 + PPD | ~30 ± 6 |

Data are presented as mean ± SD. Data estimated from graphical representations in cited literature.

Experimental Protocols

Animal Model and Drug Administration

-

Animal Model: APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease, developing age-dependent cognitive deficits and amyloid plaque pathology. Age-matched wild-type littermates serve as controls[2].

-

Drug Administration: Panaxadiol or PPD is typically dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) and administered to the mice via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4 weeks)[1][2].

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform (e.g., 10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.

-

Training: Mice are subjected to four trials per day for five consecutive days. In each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions. The mouse is allowed to swim and find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds.

-

Probe Test: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located and the number of platform crossings are recorded.

-

Data Analysis: The escape latency (time to find the platform) during training and the data from the probe test are analyzed using video tracking software.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins.

-

Tissue Preparation: Following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., Fyn, p-Fyn, GluN2B, p-GluN2B, PSD-95, Synaptophysin, β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

Immunohistochemistry for Neurogenesis

Immunohistochemistry is used to visualize and quantify neurogenesis in the brain.

-

BrdU Labeling: To label newly divided cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) (e.g., 50 mg/kg, i.p.) for several consecutive days before the end of the treatment period.

-

Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose. Coronal sections (e.g., 30 µm thick) are cut using a cryostat.

-

Staining:

-

For BrdU staining, sections are pre-treated with 2N HCl to denature the DNA.

-

Sections are then blocked and incubated with primary antibodies against BrdU and a mature neuronal marker, NeuN, overnight at 4°C.

-

After washing, sections are incubated with appropriate fluorescently labeled secondary antibodies.

-

Sections are counterstained with DAPI to visualize cell nuclei.

-

-

Quantification: The number of BrdU-positive and NeuN-positive (BrdU+/NeuN+) cells in the dentate gyrus of the hippocampus is counted using a fluorescence microscope and image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Panaxadiol's inhibition of the Fyn/GluN2B pathway.

Figure 2: PPD's activation of the Wnt/β-catenin pathway.

Figure 3: A typical experimental workflow.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound and its derivatives as therapeutic agents for Alzheimer's disease. By targeting both synaptic dysfunction and impaired neurogenesis, these compounds address multiple facets of AD pathology. The quantitative data from preclinical studies, while promising, underscore the need for further research to fully elucidate the therapeutic potential of this compound.

Future studies should focus on:

-

Dose-response relationships and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

-

Long-term efficacy and safety in various AD models.

-

Investigation into the effects on amyloid-beta and tau pathologies.

-

Exploration of synergistic effects with other potential AD therapies.

Continued research in these areas will be crucial in advancing this compound from a promising preclinical candidate to a potential therapeutic intervention for patients with Alzheimer's disease.

References

- 1. Panaxadiol inhibits synaptic dysfunction in Alzheimer's disease and targets the Fyn protein in APP/PS1 mice and APP-SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 20(S)-protopanaxadiol and oleanolic acid ameliorate cognitive deficits in APP/PS1 transgenic mice by enhancing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside metabolite 20(S)-protopanaxadiol promotes neural stem cell transition from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Neopanaxadiol Target Protein Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopanaxadiol, a dammarane-type saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. A critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent is the identification and validation of its direct protein targets. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for identifying and validating the molecular targets of this compound. We delve into established and cutting-edge techniques for target deconvolution, present detailed experimental protocols, and summarize key findings related to the putative protein targets of the closely related compound, Panaxadiol, which serves as a strong surrogate for this compound due to their structural similarities. This guide is intended to be a valuable resource for researchers actively engaged in the study of this compound and other natural products.

Introduction to this compound and the Imperative of Target Identification

This compound is a sapogenin derived from the hydrolysis of ginsenosides, the primary active components of Panax ginseng. Its diverse pharmacological activities necessitate a thorough understanding of its molecular interactions. Target identification is the foundational step in characterizing the mechanism of action of any bioactive compound, providing insights into its efficacy and potential side effects. The process of identifying a drug's direct binding partners and validating these interactions is paramount for rational drug design and development.

Putative Protein Targets of this compound Based on Panaxadiol Studies

Direct experimental data on the protein targets of this compound is currently limited. However, extensive research on the structurally analogous compound, Panaxadiol, has revealed several key protein targets and modulated signaling pathways. These findings provide a strong foundation for investigating the targets of this compound.

Table 1: Summary of Quantitative Data for Panaxadiol and Related Compounds with Putative Protein Targets

| Compound | Protein Target | Method | Quantitative Data |

| Panaxadiol | STAT3 | Molecular Docking | Binding Energy: -5.7 kcal/mol[1][2] |

| Protopanaxadiol | STAT3 | Biacore | KD: 2.68 x 10-5 M[3] |

| Panaxadiol Derivative (Compound 7b) | HIF-1α | Luciferase Reporter Assay | IC50: 6.42 µM[4] |

| Panaxadiol Derivative (Compound 5d) | HIF-1α | Luciferase Reporter Assay | IC50: 17.37 µM[4] |

Note: The data presented for Panaxadiol and its derivatives are considered highly relevant for guiding the investigation of this compound's targets due to significant structural similarity.

The identified putative targets for Panaxadiol, and by extension this compound, include:

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Panaxadiol has been shown to have a promising binding affinity for the SH2 domain of STAT3.[1][2]

-

Proto-oncogene tyrosine-protein kinase Fyn: A member of the Src family of tyrosine kinases involved in neuronal function and synaptic plasticity.[5]

-

Interleukin-2-inducible T-cell kinase (ITK): A non-receptor tyrosine kinase that is crucial for T-cell signaling and differentiation.[6][7][8]

-

Hypoxia-inducible factor-1 alpha (HIF-1α): A master regulator of the cellular response to hypoxia, implicated in tumor progression and inflammation.[9][10][11][12]

Signaling Pathways Modulated by Panaxadiol

The identified protein targets are key components of several critical signaling pathways. Understanding how this compound might modulate these pathways is essential for deciphering its pharmacological effects.

JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors. Aberrant STAT3 activation is a hallmark of many cancers. Panaxadiol has been shown to down-regulate the JAK2/STAT3 signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[13]

Caption: this compound's potential inhibition of the JAK/STAT3 signaling pathway.

Fyn/GluN2B Signaling Pathway in Neurons

In the context of neuroprotection, Panaxadiol has been found to inhibit Fyn kinase activity.[5] Fyn is implicated in the phosphorylation of the GluN2B subunit of the NMDA receptor, a process linked to excitotoxicity and neuronal damage in neurodegenerative diseases.

Caption: Proposed mechanism of neuroprotection by this compound via Fyn kinase inhibition.

HIF-1α/STAT3 Hypoxia Response Pathway

Panaxadiol has been identified as an inhibitor of both HIF-1α and STAT3.[9][10] This dual inhibition is particularly relevant in oncology, as both transcription factors are key drivers of tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival.

Caption: Dual inhibitory effect of this compound on the HIF-1α and STAT3 pathways.

Methodologies for Target Protein Identification

A variety of experimental approaches can be employed to identify the direct binding partners of this compound. These methods can be broadly categorized into affinity-based and label-free techniques.

Affinity-Based Approaches

These methods rely on the specific interaction between this compound and its target protein(s) for isolation and identification.

-

Affinity Chromatography: This classic technique involves immobilizing a derivatized form of this compound onto a solid support. A cell lysate is then passed over this support, and proteins that bind to this compound are retained and subsequently eluted for identification by mass spectrometry.

Caption: Workflow for affinity chromatography-based target identification.

Label-Free Approaches

These methods do not require modification of the small molecule and are based on detecting changes in the biophysical properties of the target protein upon binding.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize a protein, making it more resistant to proteolysis. In a DARTS experiment, cell lysates are treated with either this compound or a vehicle control, followed by limited proteolysis. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation by this compound.

-

Cellular Thermal Shift Assay (CETSA): CETSA leverages the phenomenon that ligand binding can alter the thermal stability of a protein. Cells or cell lysates are treated with this compound and then subjected to a temperature gradient. The soluble protein fraction at each temperature is analyzed by western blotting or mass spectrometry to identify proteins whose melting point is shifted in the presence of this compound.

Methodologies for Target Protein Validation

Once putative targets have been identified, it is crucial to validate these interactions using orthogonal methods.

In Vitro Validation

-

Kinase Assays: For putative kinase targets like Fyn and ITK, in vitro kinase assays can be performed to directly measure the inhibitory effect of this compound on their enzymatic activity. These assays typically involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of this compound and quantifying the resulting phosphorylation.

-

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the binding affinity and kinetics of the interaction between this compound and a purified target protein in real-time.

Cellular and In Vivo Validation

-

siRNA/shRNA-mediated Gene Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically silence the expression of the putative target protein in cells. If the cellular phenotype induced by this compound is rescued or mimicked by the knockdown of the target protein, it provides strong evidence for a direct interaction.

-

CRISPR/Cas9-mediated Gene Knockout: For more definitive validation, the gene encoding the putative target protein can be knocked out using CRISPR/Cas9 technology. The effect of this compound can then be assessed in these knockout cells compared to wild-type cells.

Caption: A logical workflow for the validation of putative this compound protein targets.

Detailed Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS) Protocol

-

Cell Lysis: Culture cells to 80-90% confluency. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.

-

Compound Incubation: Aliquot the cell lysate and incubate with this compound (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for 1 hour at room temperature.

-

Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to the lysates at a predetermined optimal concentration and incubate for a specific time (e.g., 15-30 minutes) at room temperature.

-

Reaction Quenching: Stop the proteolysis by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Separate the protein fragments by SDS-PAGE and visualize by Coomassie blue or silver staining. Excise protein bands that are protected in the this compound-treated samples and identify the proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) Protocol

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

-

Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by western blotting or by mass spectrometry for proteome-wide analysis. A shift in the melting curve indicates target engagement.

siRNA-mediated Target Validation Protocol

-

siRNA Transfection: Transfect cells with a validated siRNA targeting the putative protein of interest or a non-targeting control siRNA using a suitable transfection reagent.

-

Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by western blotting or qRT-PCR.

-

This compound Treatment: Treat the siRNA-transfected cells with this compound at various concentrations.

-

Phenotypic Assay: Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, migration) using appropriate assays.

-

Data Analysis: Compare the effect of this compound in cells with the target protein knocked down to the control cells. A rescue of the this compound-induced phenotype in the knockdown cells suggests that the protein is a direct target.

Conclusion and Future Directions

The identification and validation of this compound's direct protein targets are crucial for advancing our understanding of its therapeutic potential. The information gathered from studies on the closely related compound, Panaxadiol, provides a robust starting point, implicating key proteins in cancer, neuroinflammation, and immune response, such as STAT3, Fyn, ITK, and HIF-1α. The methodologies outlined in this guide, from initial target identification using affinity-based and label-free approaches to rigorous validation through in vitro and cellular assays, provide a clear roadmap for researchers in the field. Future studies should focus on applying these techniques directly to this compound to confirm these putative targets, elucidate the precise binding modes, and expand the landscape of its molecular interactions. Such efforts will undoubtedly accelerate the translation of this compound from a promising natural product to a clinically valuable therapeutic agent.

References

- 1. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protopanaxadiol inhibits epithelial–mesenchymal transition of hepatocellular carcinoma by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Hypoxia-Inducible Factor-1α Inhibitory Activity Evaluation of Panaxadiol Derivatives Containing a Thiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Panaxadiol inhibits synaptic dysfunction in Alzheimer's disease and targets the Fyn protein in APP/PS1 mice and APP-SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Panaxadiol targeting IL2 inducible T cell kinase promotes T cell immunity in radiotherapy [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Panaxadiol targeting IL2 inducible T cell kinase promotes T cell immunity in radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Panaxadiol inhibits programmed cell death-ligand 1 expression and tumour proliferation via hypoxia-inducible factor (HIF)-1α and STAT3 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Panaxadiol acts as an HIF-1α inhibitor to suppress H9N2-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Panaxadiol inhibits the proliferation and immune evasion of esophageal squamous cell carcinoma cells by suppressing HIF-1α/STAT3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Neopanaxadiol: A Technical Guide to its Modulation of Core Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopanaxadiol, a significant bioactive ginsenoside metabolite, has garnered considerable attention for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its closely related analogues, Protopanaxadiol (PPD) and Panaxadiol (PD), modulate key inflammatory signaling pathways. This document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers and professionals in drug development. The primary focus is on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, with an exploratory look into its potential effects on the NLRP3 inflammasome.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, among which this compound and its related sapogenins from Panax ginseng have emerged as promising candidates. These triterpenoid saponins have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1] This guide synthesizes the current understanding of how these compounds exert their effects at a molecular level, providing a technical foundation for further research and development.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Protopanaxadiol (PPD) has been shown to significantly influence this pathway.

Mechanism of Action

PPD has been observed to inhibit the activation of the NF-κB pathway.[2][3] In some cellular contexts, PPD can induce the production of Reactive Oxygen Species (ROS), which in turn activates the NF-κB pathway.[4] However, the predominant anti-inflammatory effect appears to be the inhibition of this pathway, which can be enhanced by the presence of antioxidants.[4] One study indicated that PPD's anti-inflammatory effect is mediated through the inactivation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[5] Furthermore, a panaxadiol saponin component (PDS-C) has been shown to obstruct the transposition of NF-κB from the cytoplasm to the nucleus, a critical step for its activity as a transcription factor.[6]

Quantitative Data

| Cell Line | Treatment | Concentration | Effect on NF-κB Activity | Reference |

| HCT-116 | Protopanaxadiol (PPD) | 10 µM | Significant inhibition of NF-κB reporter activity | [7] |

| HCT-116 | Protopanaxadiol (PPD) | 35 µM | Significant induction of NF-κB reporter activity (via ROS) | [4] |

| HCT-116 | PPD (35 µM) + NAC (10 mM) | - | Significant blockage of PPD-mediated NF-κB induction | [4] |

| HCT-116 | PPD + PS-1145 (NF-κB inhibitor) | - | Significant inhibition of basal and PPD-induced NF-κB activity | [4] |

| PA-HepG2 | Panaxadiol Saponin Component (PDS-C) | Not specified | Markedly reversed the increase in p-NFκB and nuclear NFκB | [6] |

Experimental Protocols

NF-κB Luciferase Reporter Assay [4]

-

Cell Culture and Transfection: Human colorectal cancer cells (HCT-116) are cultured in an appropriate medium. Cells are transiently transfected with NF-κB reporter plasmids using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, cells are treated with varying concentrations of Protopanaxadiol (PPD) for 24 hours.

-

Luciferase Activity Measurement: After treatment, cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Results are expressed as relative luciferase activity compared to the control group.

Western Blot for NF-κB Translocation [6]

-

Cell Culture and Treatment: HepG2 cells are treated with palmitic acid to induce an inflammatory state, followed by treatment with the Panaxadiol Saponin Component (PDS-C).

-

Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic proteins are separated using a commercial extraction kit.

-

Protein Quantification: Protein concentration in each fraction is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction). This is followed by incubation with a secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades like ERK, JNK, and p38, is crucial for cellular responses to a wide array of stimuli and plays a significant role in inflammation.

Mechanism of Action

Protopanaxadiol (PPD) has been shown to effectively suppress the MAPK/ERK and MAPK/JNK signaling pathways in human colon cancer cells.[2][3] This inhibition is considered a key part of its anti-cancer and likely its anti-inflammatory effects. The combined treatment of resveratrol and PPD synergistically inhibits the MAPK signaling pathway, leading to a reduction in pro-inflammatory mediators.[8]

Quantitative Data

| Cell Line | Treatment | Concentration | Effect on MAPK Pathway | Reference |

| HCT-116 | Protopanaxadiol (PPD) | 10 µM | Significant inhibition of MAPK/ERK and MAPK/JNK reporter activities | [7] |

| RAW264.7 | Resveratrol and PPD co-treatment | Various ratios | Significant inhibition of the MAPK signaling pathway | [8] |

Experimental Protocols

MAPK Pathway-Specific Reporter Assay [2]

-

Cell Culture and Reporter Lines: Stable HCT-116 cell lines containing pathway-specific reporters for MAPK/ERK and MAPK/JNK are established. These reporters typically consist of a promoter responsive to the specific pathway driving the expression of a reporter gene like Gaussia luciferase (GLuc).

-

Treatment: Cells are treated with Protopanaxadiol (PPD) at a specific concentration (e.g., 10 µM).

-

Reporter Activity Measurement: At designated time points, the cell culture medium is collected, and the activity of the secreted GLuc is measured using a luminometer.

-

Data Analysis: The relative reporter activity is calculated by normalizing the GLuc activity of treated cells to that of control cells.

Signaling Pathway Diagram

Modulation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critical in immunity and inflammation.

Mechanism of Action

Panaxadiol has been demonstrated to down-regulate the JAK2-STAT3 signaling pathway.[9][10] Molecular docking analysis suggests that Panaxadiol can bind to the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and nuclear translocation.[11] By inhibiting the phosphorylation of JAK2 and STAT3, Panaxadiol effectively blocks this signaling cascade.[9]

Quantitative Data

| Cell Line | Treatment | Concentration | Effect on JAK-STAT Pathway | Reference |

| PANC-1, Patu8988 | Panaxadiol | 5 µM, 10 µM | Dose-dependent reduction in p-JAK2 and p-STAT3 expression | [9][12] |

Experimental Protocols

Western Blot for Phosphorylated JAK/STAT [9]

-

Cell Culture and Treatment: Pancreatic cancer cells (PANC-1, Patu8988) are incubated with Panaxadiol for 24 hours.

-

Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.

-

SDS-PAGE and Immunoblotting: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of JAK2 and STAT3.

-

Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized. The ratio of phosphorylated to total protein is calculated to determine the effect of the treatment.

Immunofluorescence Staining for p-STAT3 [9]

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Panaxadiol.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against p-STAT3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy: The localization and expression of p-STAT3 are observed using a fluorescence microscope.

Signaling Pathway Diagram

Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome is limited, research on a related compound, Panaxydol, provides a strong rationale for investigation.

Hypothesized Mechanism of Action

Panaxydol has been identified as an inhibitor of NLRP3 inflammasome activation.[13][14] It is suggested to specifically block the NLRP3-dependent pathway, potentially by interacting with the ATP binding motif of NLRP3.[13] This prevents the assembly of the inflammasome complex, caspase-1 activation, and the subsequent release of inflammatory cytokines.[14] Given the structural similarities, it is plausible that this compound could exert similar inhibitory effects.

Experimental Workflow for a Pilot Study

The following workflow could be employed to investigate the effect of this compound on the NLRP3 inflammasome.

Conclusion

This compound and its closely related analogues demonstrate significant modulatory effects on key inflammatory pathways, including NF-κB, MAPK, and JAK-STAT. The evidence suggests that these compounds can inhibit the activation and downstream signaling of these pathways, leading to a reduction in the expression of pro-inflammatory mediators. While further research is required to fully elucidate the precise mechanisms and to investigate the potential role in NLRP3 inflammasome inhibition, the existing data strongly support the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational resource for scientists and researchers to design and execute further studies in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paraptosis and NF-κB activation are associated with protopanaxadiol-induced cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 20(S)-protopanaxadiol: enhanced heme oxygenase 1 expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatoprotective efficacy and interventional mechanism of the panaxadiol saponin component in high-fat diet-induced NAFLD mice - Food & Function (RSC Publishing) DOI:10.1039/D3FO03572G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and Protopanaxadiol-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]

- 9. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer | Aging [aging-us.com]

- 10. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - Figure f4 | Aging [aging-us.com]

- 13. Panaxydol extracted from Panax ginseng inhibits NLRP3 inflammasome activation to ameliorate NASH-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. panaxydol-extracted-from-panax-ginseng-inhibits-nlrp3-inflammasome-activation-to-ameliorate-nash-induced-liver-injury - Ask this paper | Bohrium [bohrium.com]

The Chemical Synthesis and Structural Elucidation of Neopanaxadiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopanaxadiol, a dammarane-type triterpenoid sapogenin, is a key bioactive compound with significant pharmacological potential. As the aglycone of numerous ginsenosides, its synthesis and unambiguous structural characterization are of paramount importance for research and drug development. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, primarily through a semi-synthetic approach from natural precursors, and a detailed account of its structural elucidation using modern spectroscopic techniques. This document is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy reference, and visual diagrams of key processes to facilitate a deeper understanding of the chemistry of this compound.

Introduction

This compound, chemically identified as 20(S)-Protopanaxadiol (PPD), is a tetracyclic triterpenoid that forms the core structure of a major class of ginsenosides found in Panax species. The biological activities of many ginsenosides are attributed to their metabolic conversion to PPD in the body. Consequently, obtaining pure PPD is crucial for pharmacological studies and the development of new therapeutic agents. This guide outlines a common and effective semi-synthetic method for producing PPD and details the analytical techniques used to confirm its intricate molecular structure.

Chemical Synthesis of this compound (20(S)-Protopanaxadiol)

While the total synthesis of complex natural products like this compound is a formidable challenge, a practical and widely used approach involves the semi-synthesis from a mixture of ginsenosides, which are readily available from Panax extracts. This method relies on the hydrolysis of the glycosidic bonds to liberate the aglycone, PPD.

Synthesis Workflow

The overall workflow for the semi-synthesis of this compound from total ginsenosides is depicted below.

Experimental Protocol: Semi-synthesis from Total Ginsenosides

This protocol details the alkaline hydrolysis of a mixture of ginsenosides to yield this compound (Protopanaxadiol)[1].

Materials:

-

Total ginsenosides

-

n-Butanol (n-BuOH)

-

Sodium hydroxide (NaOH)

-

1% Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon gas

Procedure:

-

To a 500 mL round-bottom flask, add total ginsenosides (2.0 g), n-butanol (250 mL), and sodium hydroxide (10 g).

-

Heat the mixture to 130°C with stirring under an argon atmosphere for 2 days.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the mixture sequentially with water (2 x 100 mL), 1% HCl (2 x 100 mL), 5% NaHCO₃ (2 x 100 mL), and brine.

-

Dry the organic phase over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain a sticky oil.

-

Purify the resulting oil by silica gel column chromatography to yield Protopanaxadiol (PPD).

Yield: The typical yield of Protopanaxadiol from this semi-synthesis is approximately 120 mg from 2.0 g of total ginsenosides[1].

Structural Elucidation of this compound

The definitive identification of this compound's structure is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Overview of Analytical Workflow

The process of confirming the structure of the synthesized this compound follows a standard analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the structure and stereochemistry of this compound[2].

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., pyridine-d₅ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign all proton and carbon signals.

Quantitative NMR Data for 20(S)-Protopanaxadiol

The following tables summarize the complete ¹H and ¹³C NMR chemical shift assignments for 20(S)-Protopanaxadiol in pyridine-d₅ and CDCl₃[2].

Table 1: ¹H and ¹³C NMR Data for 20(S)-Protopanaxadiol in Pyridine-d₅ [2]

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 39.2 | 1.48, 0.89 |

| 2 | 28.5 | 2.18, 1.83 |

| 3 | 78.0 | 3.48 (dd, 10.0, 5.5) |

| 4 | 39.4 | - |

| 5 | 56.4 | 1.01 |

| 6 | 18.9 | 1.63, 1.51 |

| 7 | 35.3 | 1.51, 1.39 |

| 8 | 40.7 | - |

| 9 | 50.8 | 1.83 |

| 10 | 37.5 | - |

| 11 | 32.2 | 2.18, 2.01 |

| 12 | 71.0 | 4.31 (dd, 10.5, 5.0) |

| 13 | 49.6 | 2.76 (d, 10.5) |

| 14 | 51.8 | - |

| 15 | 31.5 | 2.06, 1.34 |

| 16 | 26.8 | 2.45, 1.95 |

| 17 | 55.1 | 2.30 |

| 18 | 15.9 | 1.01 (s) |

| 19 | 16.5 | 1.38 (s) |

| 20 | 73.1 | - |

| 21 | 27.2 | 1.55 (s) |

| 22 | 36.1 | 2.30, 2.06 |

| 23 | 23.1 | 2.22, 2.12 |

| 24 | 126.1 | 5.30 (t, 7.0) |

| 25 | 131.2 | - |

| 26 | 25.9 | 1.73 (s) |

| 27 | 17.8 | 1.67 (s) |

| 28 | 28.5 | 1.03 (s) |

| 29 | 16.9 | 0.93 (s) |

| 30 | 17.6 | 1.25 (s) |

Table 2: ¹H and ¹³C NMR Data for 20(S)-Protopanaxadiol in CDCl₃ [2]

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 38.8 | 1.36, 0.78 |

| 2 | 28.1 | 1.96, 1.68 |

| 3 | 78.9 | 3.20 (dd, 10.0, 5.5) |

| 4 | 39.0 | - |

| 5 | 56.1 | 0.81 |

| 6 | 18.4 | 1.51, 1.40 |

| 7 | 35.0 | 1.40, 1.28 |

| 8 | 40.3 | - |

| 9 | 50.4 | 1.60 |

| 10 | 37.2 | - |

| 11 | 31.9 | 1.96, 1.83 |

| 12 | 70.8 | 3.96 (dd, 10.5, 5.0) |

| 13 | 49.3 | 2.44 (d, 10.5) |

| 14 | 51.5 | - |

| 15 | 31.2 | 1.85, 1.20 |

| 16 | 26.6 | 2.22, 1.76 |

| 17 | 54.8 | 2.05 |

| 18 | 15.6 | 0.88 (s) |

| 19 | 16.3 | 1.24 (s) |

| 20 | 72.8 | - |

| 21 | 27.0 | 1.41 (s) |

| 22 | 35.8 | 2.05, 1.85 |

| 23 | 22.8 | 2.00, 1.90 |

| 24 | 125.8 | 5.12 (t, 7.0) |

| 25 | 131.5 | - |

| 26 | 25.8 | 1.68 (s) |

| 27 | 17.8 | 1.60 (s) |

| 28 | 28.2 | 0.98 (s) |

| 29 | 16.6 | 0.80 (s) |

| 30 | 17.3 | 1.12 (s) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which further confirms the molecular structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire full scan MS and product ion (MS/MS) spectra.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Quantitative Mass Spectrometry Data for 20(S)-Protopanaxadiol

Table 3: High-Resolution Mass Spectrometry Data for 20(S)-Protopanaxadiol

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₃ | [3] |

| Exact Mass | 460.3916 | [3] |

| [M+H]⁺ (m/z) | 461.3991 | [3] |

Table 4: Key MS/MS Fragment Ions of [M+H]⁺ of 20(S)-Protopanaxadiol

| Fragment Ion (m/z) | Neutral Loss | Interpretation | Reference |

| 443 | H₂O | Loss of one water molecule | [3] |

| 425 | 2 x H₂O | Loss of two water molecules | [3] |

| 407 | 3 x H₂O | Loss of three water molecules | [3] |

The fragmentation pathway of this compound in the mass spectrometer is characterized by the sequential loss of its three hydroxyl groups as water molecules.

Conclusion

This technical guide has provided a detailed overview of the semi-synthesis and structural elucidation of this compound (20(S)-Protopanaxadiol). The described semi-synthetic method offers a reliable means of obtaining this important bioactive compound from natural sources. The comprehensive NMR and MS data presented herein serve as a crucial reference for researchers in the fields of natural product chemistry, pharmacology, and drug development, enabling the confident identification and characterization of this compound. The provided protocols and diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting.

References

- 1. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Protocol for the Quantification of Neopanaxadiol in Herbal Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neopanaxadiol is the aglycone backbone of numerous protopanaxadiol-type ginsenosides, which are the primary bioactive constituents in various Panax species (e.g., Panax ginseng, Panax quinquefolius). The quantification of this compound, typically after acid hydrolysis of the parent ginsenosides, serves as a crucial marker for the quality control and standardization of herbal extracts and derived products. This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the reliable quantification of this compound.

Experimental Protocol

This protocol details the sample preparation involving extraction and hydrolysis, followed by the chromatographic conditions for analysis.

Sample and Standard Preparation

1.1.1. Herbal Extract Preparation and Hydrolysis The conversion of protopanaxadiol ginsenosides to the aglycone this compound is achieved through acid hydrolysis.

-

Extraction:

-

Accurately weigh 1.0 g of the dried, powdered herbal sample.

-

Transfer the sample to a flask and add 50 mL of 80% methanol.[1]

-

Perform extraction using ultrasonication for 60 minutes at 40-45°C.[2][3]

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the residue twice more, combining all supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

-

-

Acid Hydrolysis:

-

Reconstitute the dried extract with 25 mL of 2 M hydrochloric acid (HCl) in 50% methanol.

-

Reflux the mixture in a water bath at 80-90°C for 2 hours to ensure complete hydrolysis of ginsenosides to their aglycones.[3][4]

-

After cooling to room temperature, neutralize the solution to pH 7.0 with 2 M sodium hydroxide (NaOH).

-

-

Purification:

-

Transfer the neutralized solution to a separatory funnel and extract three times with 25 mL of water-saturated n-butanol or chloroform.[5]

-

Combine the organic layers and wash them once with 25 mL of distilled water.

-

Evaporate the organic solvent to dryness.

-

-

Final Sample Preparation:

-

Dissolve the dried residue in 5.0 mL of HPLC-grade methanol.

-

Filter the solution through a 0.2-μm nylon syringe filter prior to injection into the HPLC system.[2]

-

1.1.2. Standard Solution Preparation

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL.

-

Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 5 µg/mL to 200 µg/mL.

HPLC Chromatographic Conditions

The following conditions are optimized for the separation and detection of this compound.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent system with UV/DAD detector |

| Column | C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 250 mm, 5 µm)[6] |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Phosphoric Acid[2][7] |

| Gradient Elution | 0-10 min: 30% A10-40 min: 30% to 90% A40-45 min: 90% A45-50 min: 30% A (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 203 nm[3][4][7] |

| Injection Volume | 10 µL |

Method Validation and Data Presentation

Method validation is essential to ensure that the analytical procedure is accurate, precise, and reliable. Key validation parameters are summarized below.

| Parameter | Typical Range/Value | Description |

| Linearity (r²) | > 0.999 | The method demonstrates excellent linearity over the concentration range of 5-200 µg/mL.[5] |

| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[8][9] |

| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/mL | The lowest concentration of analyte that can be measured with acceptable precision and accuracy.[8][9] |

| Precision (%RSD) | < 2% | The relative standard deviation for intra-day and inter-day measurements should be within acceptable limits. |

| Accuracy (Recovery %) | 95% - 105% | The percentage of analyte recovered from a spiked sample matrix, indicating the absence of matrix effects. |

Visualizations: Workflows and Relationships

Diagrams are provided to clarify the experimental process and the chemical relationship relevant to this protocol.

Caption: Workflow for this compound quantification.